molecular formula C22H20ClN3O B193153 2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile CAS No. 124750-67-0

2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile

Cat. No. B193153
M. Wt: 377.9 g/mol
InChI Key: UYWHRPJKNDNURE-UHFFFAOYSA-N
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Description

2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile is a chemical compound with the molecular formula C22H20ClN3O . It has a molecular weight of 377.9 g/mol . This compound is also known by other names such as Des [2’- (1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde and 4’- (2-Butyl-4-chloro-5-formylimidazol-1-ylmethyl)biphenyl-2-carbonitrile .


Synthesis Analysis

The synthesis of 2-butyl-4-chloro-5-formylimidazole, a key intermediate in the preparation of this compound, has been described in a patent . The process involves a condensation reaction of pentamidine hydrochloride with glyoxal, followed by a dehydration reaction to obtain 2-butyl-1H-imidazole-5 (4H)-ketone. The final step involves reacting 2-butyl-1H-imidazole-5 (4H)-ketone with N,N-dimethylformamide in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-butyl-4-chloro-5-formylimidazole group attached to a biphenyl group via a methylene bridge . The imidazole ring contains a formyl group at the 5-position and a butyl group at the 2-position. The biphenyl group has a cyano group at the 2-position .

Scientific Research Applications

DNA Binding Applications

The compound 2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile shares structural similarities with the Hoechst family of compounds, known for their strong binding affinity to the minor groove of double-stranded B-DNA. Such compounds are extensively used as fluorescent DNA stains due to their ability to penetrate cells, making them invaluable in cell biology for chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome analysis. They also find applications as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular studies for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Synthetic Utilities in Organic Chemistry

The synthesis and applications of structurally similar compounds have significant implications in organic chemistry. For instance, compounds like 2-Fluoro-4-bromobiphenyl serve as key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials, underscoring the value of structurally related compounds in pharmaceutical manufacturing and organic synthesis. The methodologies developed for these compounds highlight the potential for large-scale production and the exploration of more cost-effective and environmentally friendly synthesis routes (Qiu et al., 2009).

Medicinal Perspectives

The benzimidazole core, a component structurally related to 2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile, plays a crucial role in medicinal chemistry. It's part of essential biomolecules like vitamin cobalamin and exhibits a plethora of pharmacological functions, including antimicrobial, antiviral, and anticancer activities. The versatility of this compound class, as highlighted in the synthesis and biological activities of mannich bases of benzimidazole derivatives, offers a vast landscape for the development of new therapeutic agents with enhanced efficacy and reduced toxicity (Vasuki et al., 2021).

Safety And Hazards

While specific safety and hazard information for this compound is not available from the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes and preventing the formation of dust and aerosols .

properties

IUPAC Name

2-[4-[(2-butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWHRPJKNDNURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601127695
Record name 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile

CAS RN

124750-67-0
Record name 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124750-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-n-Butyl-4-chloroimidazole-5-carboxaldehyde (6.34 g, 34.0 mmol, 1 eq.), 4-bromomethyl-2'-cyanobiphenyl (9.25 g, 34.0 mmol, 1 eq.), potassium carbonate (5.17 g, 37.4 mmol, 1.1 eq.) and DMF (100 mL) were mixed and stirred at 25° C. overnight. The solids were filtered and the filtrate evaporated. The residue was chromatographed over silica gel in 9:1 to 1:1 hexane/ethyl acetate and crystallized from methylcyclohexane/n-butyl chloride yielding 9.70 g of a solid; m.p. 96.0°-97.0° C. NMR (CDCl3): δ9.78 (s, 1H); 7.83-7.40 (m, 6H); 7.19 (d, 2H, J=9 Hz); 5.63 (s, 2H); 2.71 (t, 2H, J=7 Hz); 1.72 (t of t, 2H, J=7,7 Hz); 1.38 (t of q, 2H, J=7,7 Hz); 0.90 (t, 3 H, J=7 Hz). Anal calcd. for C22H20ClN3O: C, 69.93; H, 5.34; N, 11.12. Found: C, 69.64; H, 5.37; N, 11.21.
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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